

A Technical Guide to the Spectroscopic Characterization of 2,5-Dimethylphenylacetyl Chloride

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Compound of Interest

Compound Name: *2,5-Dimethylphenylacetyl chloride*

Cat. No.: *B1291447*

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Introduction

2,5-Dimethylphenylacetyl chloride (CAS No. 55312-97-5) is a reactive organic compound and a key intermediate in the synthesis of various fine chemicals, including pharmaceuticals and pesticides.[1][2] Its molecular structure, consisting of a substituted aromatic ring linked to an acyl chloride functional group via a methylene bridge, presents a distinct spectroscopic fingerprint. Accurate characterization of this compound is critical for ensuring reaction success, product purity, and quality control in research and development settings.

This guide provides a comprehensive overview of the expected spectroscopic data for **2,5-Dimethylphenylacetyl chloride**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion is grounded in established spectroscopic principles and data from analogous structures, offering a predictive framework for researchers. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Property	Value	Reference
Chemical Formula	$C_{10}H_{11}ClO$	[3] [4]
Molecular Weight	182.65 g/mol	[3] [4]
CAS Number	55312-97-5	[5] [6]
Appearance	Clear to light yellow liquid	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **2,5-Dimethylphenylacetyl chloride**, both 1H and ^{13}C NMR will provide unambiguous confirmation of its structure by mapping the unique chemical environments of the hydrogen and carbon atoms.

Experimental Protocol: NMR

A robust protocol is essential for acquiring high-quality NMR data.

- Sample Preparation: Dissolve approximately 5-10 mg of **2,5-Dimethylphenylacetyl chloride** in ~0.7 mL of a deuterated solvent (e.g., $CDCl_3$). Chloroform-d is a common choice due to its excellent solubilizing properties for moderately polar organic compounds.[\[2\]](#)
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0 ppm.
- Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
- 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A longer acquisition time is typically required due to the low natural abundance of the ^{13}C isotope.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule.

Predicted Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.15	s	1H	Ar-H (H6)	Aromatic proton adjacent to the CH_2COCl group. Expected to be a singlet due to minimal coupling with distant protons.
~7.05	d	1H	Ar-H (H4)	Aromatic proton ortho to a methyl group and meta to the acetyl chloride group. Expected to be a doublet.
~6.95	d	1H	Ar-H (H3)	Aromatic proton meta to both the acetyl chloride and a methyl group. Expected to be a doublet.
~4.10	s	2H	$-\text{CH}_2\text{COCl}$	Methylene protons are deshielded by the adjacent carbonyl group. Expected to be a sharp singlet.
~2.35	s	6H	Ar- CH_3 (2x)	The two aromatic methyl groups are in similar electronic environments

and are expected to resonate as a single peak or two closely spaced singlets.

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environment.

Predicted Shift (δ , ppm)	Assignment	Rationale
~172	C=O	The carbonyl carbon of an acyl chloride is highly deshielded and appears significantly downfield. ^[7]
~136-130	Ar-C (quaternary)	The four quaternary aromatic carbons (including those bonded to the methyl and acetyl groups).
~130-126	Ar-CH (tertiary)	The three tertiary aromatic carbons.
~45	-CH ₂ -	The methylene carbon, deshielded by the adjacent carbonyl group.
~21	Ar-CH ₃ (2x)	The two methyl carbons attached to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups. The acyl chloride group has a highly characteristic and intense absorption band.

Experimental Protocol: IR

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of liquids.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- **Background Scan:** Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.
- **Sample Application:** Place a single drop of **2,5-Dimethylphenylacetyl chloride** directly onto the ATR crystal.
- **Spectrum Acquisition:** Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm^{-1} .

Characteristic IR Absorptions

The IR spectrum will be dominated by the intense carbonyl stretch of the acyl chloride.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
~3100-3000	Medium	Aromatic C-H Stretch	Characteristic stretching vibrations for sp ² C-H bonds on the benzene ring.
~2950-2850	Medium	Aliphatic C-H Stretch	Stretching vibrations for the sp ³ C-H bonds of the methyl and methylene groups.
~1800	Strong, Sharp	C=O Stretch (Acyl Chloride)	This is the most diagnostic peak. The high frequency (compared to ~1715 cm ⁻¹ for a ketone) is due to the strong electron-withdrawing inductive effect of the chlorine atom.[8][9]
~1600, ~1480	Medium-Weak	Aromatic C=C Stretch	Skeletal vibrations of the benzene ring.
~800-600	Medium-Strong	C-Cl Stretch	The carbon-chlorine stretching vibration. This region can sometimes be complex.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Experimental Protocol: MS

Electron Ionization (EI) is a standard technique for the analysis of relatively small, volatile organic molecules.

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) column for separation from any impurities.
- **Ionization:** Bombard the sample with high-energy electrons (~70 eV). This process ejects an electron from the molecule to form a positively charged molecular ion ($M\bullet^+$).[\[10\]](#)[\[11\]](#)
- **Fragmentation:** The high energy of the molecular ion causes it to be unstable, leading to fragmentation into smaller, charged ions and neutral radicals.
- **Detection:** The positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

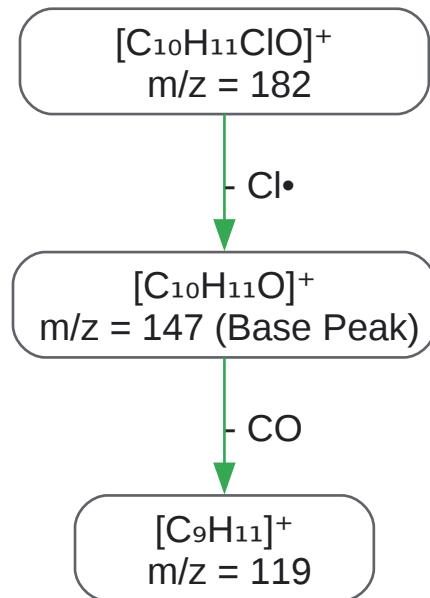
Predicted Fragmentation Pattern

The fragmentation of **2,5-Dimethylphenylacetyl chloride** is expected to be highly characteristic.

- **Molecular Ion ($M\bullet^+$):** The molecular ion peak should be observed at an m/z corresponding to the molecular weight (182.65). Due to the presence of chlorine, an isotope peak at $M+2$ with approximately one-third the intensity of the $M\bullet^+$ peak is expected, corresponding to the natural abundance of ^{37}Cl .
- **Base Peak (Acylum Ion):** The most significant fragmentation pathway for acyl chlorides is the loss of the chlorine radical ($\text{Cl}\bullet$) to form a very stable acylum ion, $[\text{M}-\text{Cl}]^+$. This ion is resonance-stabilized and will likely be the base peak (most intense peak) in the spectrum.
 - $m/z = 182 - 35 = 147$
- **Further Fragmentation:** The acylum ion can subsequently lose a molecule of carbon monoxide (CO) to form a benzyl-type cation.
 - $m/z = 147 - 28 = 119$

Visualization of Fragmentation Pathway

The primary fragmentation pathway can be visualized as follows:



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Caption: Primary EI-MS fragmentation of **2,5-Dimethylphenylacetyl chloride**.

Summary of Key Ions

m/z	Predicted Ion	Significance
184	$[M+2]^{•+}$	Isotope peak confirming the presence of one chlorine atom.
182	$[M]^{•+}$	Molecular ion.
147	$[M-Cl]^+$	Base Peak, characteristic acylium ion.
119	$[M-Cl-CO]^+$	Result of CO loss from the acylium ion.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary analytical toolkit for the unambiguous identification and characterization of **2,5-Dimethylphenylacetyl chloride**. The ¹H and ¹³C NMR spectra confirm the precise arrangement of atoms in the carbon skeleton. The IR spectrum provides immediate confirmation of the critical acyl chloride functional group via its intense C=O stretch at a characteristic high wavenumber. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the formation of a stable acylium ion. By following robust experimental protocols and understanding these key spectroscopic signatures, researchers can confidently verify the structure and purity of this important chemical intermediate.

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